![molecular formula C6H11ClN2 B11825130 1-{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11825130.png)
1-{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine
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Overview
Description
1-{6-Chloro-3-azabicyclo[310]hexan-1-yl}methanamine is a compound characterized by its unique bicyclic structure, which includes a chlorine atom and an azabicyclohexane ring
Preparation Methods
The synthesis of 1-{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine can be approached through several methods. One common route involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring . This can be achieved through oxidative cyclopropanation using a copper catalyst or via intramolecular nucleophilic substitution . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . These methods provide good yields and are scalable for industrial production.
Chemical Reactions Analysis
1-{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents to yield reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Photochemical Reactions: Photochemical decomposition of substituted pyrazolines can yield derivatives of the compound.
Scientific Research Applications
1-{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine has diverse applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing drugs targeting various biological pathways.
Biology: It is involved in the study of enzyme mechanisms and protein-ligand interactions.
Materials Science: The compound’s stability and reactivity make it suitable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine involves its interaction with biological targets through DNA alkylation . The azabicyclohexane ring structure allows it to bind to specific sites on DNA, leading to the inhibition of DNA replication and transcription. This mechanism is crucial for its antitumor and antibacterial activities.
Comparison with Similar Compounds
1-{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine can be compared with other similar compounds such as:
Ficellomycin: Contains a similar azabicyclohexane ring and is known for its biological activity against bacteria and tumors.
Azinomycins: These compounds also feature the azabicyclohexane pharmacophore and are used in antitumor research.
Vazabitide A: Another nonribosomal peptide with a similar structure, used in studying enzyme mechanisms.
The uniqueness of this compound lies in its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C6H11ClN2 |
---|---|
Molecular Weight |
146.62 g/mol |
IUPAC Name |
(6-chloro-3-azabicyclo[3.1.0]hexan-1-yl)methanamine |
InChI |
InChI=1S/C6H11ClN2/c7-5-4-1-9-3-6(4,5)2-8/h4-5,9H,1-3,8H2 |
InChI Key |
SWKNIKVNEASYQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2(CN1)CN)Cl |
Origin of Product |
United States |
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